Cas no 863452-66-8 (2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one)

2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one structure
863452-66-8 structure
Product Name:2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
CAS No:863452-66-8
MF:C19H22N6OS
MW:382.482581615448
CID:6195112
PubChem ID:7118751
Update Time:2025-07-17

2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
    • F0682-0005
    • 863452-66-8
    • 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
    • 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
    • 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
    • AKOS024596139
    • Inchi: 1S/C19H22N6OS/c1-14-7-9-24(10-8-14)16(26)12-27-19-17-18(20-13-21-19)25(23-22-17)11-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
    • InChI Key: IOLWDCOFRFDOQE-UHFFFAOYSA-N
    • SMILES: S(C1C2=C(N=CN=1)N(CC1C=CC=CC=1)N=N2)CC(N1CCC(C)CC1)=O

Computed Properties

  • Exact Mass: 382.15758052g/mol
  • Monoisotopic Mass: 382.15758052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 102Ų

2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Comprehensive Analysis of 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS No. 863452-66-8)

The compound 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one, with CAS No. 863452-66-8, is a sophisticated heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structure, combining a benzyl-triazolopyrimidine core with a 4-methylpiperidine moiety, makes it a promising candidate for various pharmacological applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in modulating cellular signaling pathways.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments in oncology and autoimmune diseases. The triazolopyrimidine scaffold, a key feature of this compound, is known for its versatility in drug design. Studies suggest that derivatives of this scaffold exhibit high binding affinity to specific protein targets, making them valuable in the development of precision medicine. The inclusion of a sulfanyl linker and a 4-methylpiperidin-1-yl group further enhances its pharmacokinetic properties, such as solubility and metabolic stability.

From a synthetic chemistry perspective, the preparation of 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves multi-step reactions, including cyclization, alkylation, and sulfuration. These processes require meticulous optimization to achieve high yields and purity, which are critical for its application in high-throughput screening (HTS) assays. The compound's molecular weight and logP value align with the Lipinski's Rule of Five, indicating favorable drug-likeness properties.

The growing interest in AI-driven drug discovery has also put a spotlight on compounds like CAS No. 863452-66-8. Machine learning models are increasingly used to predict its bioactivity and toxicity profiles, accelerating the identification of lead candidates. Additionally, its structural features make it a subject of interest in fragment-based drug design (FBDD), where smaller molecular fragments are optimized for target engagement.

Another area of exploration is the compound's potential role in epigenetic modulation. The triazolopyrimidine core shares structural similarities with known histone deacetylase (HDAC) inhibitors, which are pivotal in regulating gene expression. This opens avenues for research into its applicability in neurodegenerative diseases and cancer therapy, where epigenetic dysregulation is a hallmark.

In summary, 2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one represents a compelling case study in modern drug development. Its multifaceted chemistry, combined with its potential therapeutic applications, positions it as a valuable asset in the quest for innovative treatments. As research progresses, this compound may well emerge as a cornerstone in the next generation of targeted therapies.

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